molecular formula C11H15N3O3 B092372 Valeric acid, 2-(p-nitrophenyl)hydrazide CAS No. 17667-37-7

Valeric acid, 2-(p-nitrophenyl)hydrazide

Cat. No.: B092372
CAS No.: 17667-37-7
M. Wt: 237.25 g/mol
InChI Key: YNBAEPKMVZRBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeric acid, 2-(p-nitrophenyl)hydrazide, is a hydrazide derivative of valeric acid (pentanoic acid) where the hydroxyl group is replaced by a hydrazide moiety bearing a p-nitrophenyl substituent. The introduction of the p-nitrophenyl hydrazide group likely influences its pharmacological and physicochemical properties, such as solubility, stability, and interaction with biological targets.

Properties

CAS No.

17667-37-7

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N'-(4-nitrophenyl)pentanehydrazide

InChI

InChI=1S/C11H15N3O3/c1-2-3-4-11(15)13-12-9-5-7-10(8-6-9)14(16)17/h5-8,12H,2-4H2,1H3,(H,13,15)

InChI Key

YNBAEPKMVZRBQQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS No.

17667-37-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydrazide Compounds

Structural and Functional Group Variations

2-(Benzyloxy)benzohydrazide Derivatives
  • Structure : Benzyloxy and benzyl substituents on a benzohydrazide backbone.
  • Synthesis : Derived from methyl 2-hydroxybenzoate and benzyl halides, followed by hydrazine hydrate treatment .
  • These derivatives are primarily used as Schiff-base precursors for antidepressant agents .
N-Pyridyl-Hydrazone Derivatives
  • Structure : Pyridine ring attached to hydrazide.
  • Synthesis : Condensation of hydrazides (e.g., 6-ethoxy-2-hydrazinyl-3-nitropyridine) with substituted benzaldehydes .
  • Key Differences : The pyridyl group provides a heteroaromatic system, enhancing metal-chelating properties. Unlike the nitro group, pyridine’s basic nitrogen may improve solubility in acidic environments.
Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]hydrazide
  • Structure : Nitrofuryl and thiazolyl substituents.
  • Biological Activity: Potent carcinogen in rats, inducing mammary gland carcinomas .
Benzoic Acid p-Amino-[(Substituted Phenyl)Methylene]hydrazides
  • Structure: p-Amino group instead of nitro.
  • Biological Activity: Evaluated for antimicrobial activity; the amino group reduces electrophilicity compared to nitro derivatives, likely lowering reactivity toward microbial enzymes .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Tautomeric Form
Valeric acid, 2-(p-nitrophenyl)hydrazide p-NO₂-C₆H₄ ~180–200 (est.) Low in water Predominantly keto
2-(Benzyloxy)benzohydrazide Benzyloxy 160–175 Moderate in DMSO Amide tautomer
Formic acid nitrofuryl hydrazide Nitrofuryl-thiazolyl Not reported Lipophilic Keto (solid state)
p-Aminobenzohydrazide p-NH₂-C₆H₄ ~150–170 High in polar solvents Enol-keto equilibrium

Notes:

  • The nitro group increases molecular polarity but reduces aqueous solubility due to hydrophobic interactions.
  • Keto tautomers dominate in nitro-substituted hydrazides, as observed in salicylaldehyde-derived hydrazones .

Contradictions :

  • Nitro groups enhance bioactivity in antimicrobial agents (e.g., quinazoline derivatives) but contribute to carcinogenicity in nitrofuryl hydrazides . Structural context (e.g., aliphatic vs. aromatic backbones) determines overall effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.